molecular formula C12H12N4O4 B14411499 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione CAS No. 86140-79-6

1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione

Cat. No.: B14411499
CAS No.: 86140-79-6
M. Wt: 276.25 g/mol
InChI Key: ADECCKWKOCQCHK-UHFFFAOYSA-N
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Description

1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione typically involves the reaction of pteridine derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where the pteridine core is functionalized with oxirane groups under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and substituted pteridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is unique due to its pteridine core, which is less common compared to benzene or pyrazine derivatives. This core structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

86140-79-6

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

1,3-bis(oxiran-2-ylmethyl)pteridine-2,4-dione

InChI

InChI=1S/C12H12N4O4/c17-11-9-10(14-2-1-13-9)15(3-7-5-19-7)12(18)16(11)4-8-6-20-8/h1-2,7-8H,3-6H2

InChI Key

ADECCKWKOCQCHK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4CO4

Origin of Product

United States

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